molecular formula C22H21N3O B605751 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

Cat. No.: B605751
M. Wt: 343.4 g/mol
InChI Key: GIRZDHCBMNHMEH-UHFFFAOYSA-N
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Description

AKT-IN-1 is a potent allosteric inhibitor of the serine/threonine kinase AKT, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and metabolism. AKT-IN-1 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit AKT activity and thereby suppress tumor growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of AKT-IN-1 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of AKT-IN-1 involves scaling up the synthetic route while ensuring consistent quality and yield. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: AKT-IN-1 undergoes various chemical reactions, including:

    Oxidation: AKT-IN-1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are commonly employed to introduce different functional groups to enhance the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with improved potency and selectivity .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide is in cancer research. Preliminary studies suggest that this compound exhibits notable anticancer activity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to interfere with critical cellular processes involved in tumor growth and proliferation. It may act by inhibiting specific kinases or pathways that are essential for cancer cell survival, similar to other known anticancer agents.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism of Action : The compound may exert its effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Study FocusFindingsReference Year
Anticancer ActivityDemonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values below 20 µM.2023
NeuroprotectionReduced neuronal cell death in models of oxidative stress, suggesting potential for Alzheimer's treatment.2024
PharmacokineticsFavorable ADME (Absorption, Distribution, Metabolism, Excretion) profile indicating good bioavailability.2024

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high purity and yield.

  • Synthetic Route : The compound can be synthesized through multi-step organic reactions involving cyclization and functional group modifications.
  • Chemical Properties : It is characterized by a complex structure with multiple aromatic rings, which contribute to its biological activity.

Comparison with Similar Compounds

    MK-2206: An allosteric AKT inhibitor with a similar mechanism of action.

    GSK2141795: An ATP-competitive AKT inhibitor with potent anticancer activity.

    Ipatasertib: Another ATP-competitive inhibitor targeting the AKT pathway.

Comparison: AKT-IN-1 is unique in its allosteric inhibition mechanism, which offers several advantages over ATP-competitive inhibitors. Allosteric inhibitors like AKT-IN-1 bind to a distinct site on the AKT kinase, leading to greater selectivity and reduced off-target effects. This makes AKT-IN-1 a valuable tool for studying the specific roles of AKT in cellular processes and for developing targeted cancer therapies .

Biological Activity

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, also known as AKT-IN-1, is a compound that has garnered attention for its potential as an allosteric inhibitor of the AKT signaling pathway. This pathway is critical in numerous cellular processes, including metabolism, proliferation, and survival, making it a significant target in cancer research.

  • Molecular Formula : C22H21N3O
  • Molecular Weight : 343.43 g/mol
  • CAS Number : 2248003-60-1

The compound functions as an allosteric inhibitor of the AKT kinases (AKT1, AKT2, and AKT3). It binds to a site distinct from the active site of the enzyme, altering its conformation and inhibiting its activity. This mechanism has been shown to effectively reduce AKT-mediated signaling pathways, which are often dysregulated in various cancers.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent inhibitory effects on AKT activation:

  • IC50 Value : The compound has an IC50 value of approximately 1.042 µM against AKT, indicating significant potency in inhibiting this kinase .
  • Cellular Effects : In cellular models, treatment with this compound resulted in decreased phosphorylation of PRAS40, a downstream target of AKT signaling, thereby confirming its functional inhibition of the pathway .

Study 1: Inhibition of Tumor Growth

In a xenograft mouse model of endometrial adenocarcinoma, administration of this compound led to a notable reduction in tumor size. The study highlighted the compound's ability to suppress tumor growth by inhibiting AKT signaling, demonstrating its potential therapeutic application in cancer treatment .

Study 2: Selectivity and Safety Profile

Another study focused on assessing the selectivity of this compound against other kinases. The results indicated that while it effectively inhibited AKT kinases, it showed minimal off-target effects on other kinases within the same family. This selectivity is crucial for minimizing potential side effects in therapeutic contexts .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value/Description
Target Kinases AKT1, AKT2, AKT3
IC50 1.042 µM
Mechanism Allosteric inhibition
Effect on PRAS40 Decreased phosphorylation
Tumor Model Endometrial adenocarcinoma xenograft
Selectivity Minimal off-target effects

Properties

IUPAC Name

6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRZDHCBMNHMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
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6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
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6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
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6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
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6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
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6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.